molecular formula C23H22N2O4 B2383946 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-87-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2383946
CAS No.: 941909-87-1
M. Wt: 390.439
InChI Key: LNHSZAMXCCPTTO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic organic compound featuring a 1,4-benzodioxin moiety fused to a 2-oxo-1,2-dihydropyridine scaffold. The molecule is further substituted with a (2,5-dimethylphenyl)methyl group at the pyridine nitrogen and a carboxamide linkage at position 2.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15-5-6-16(2)17(12-15)14-25-9-3-4-19(23(25)27)22(26)24-18-7-8-20-21(13-18)29-11-10-28-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHSZAMXCCPTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Dimethylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.

    Construction of the Pyridine Carboxamide Moiety: This could be synthesized via condensation reactions involving pyridine derivatives and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” can be used as a building block for synthesizing more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” would depend on its specific biological target. Generally, it might interact with:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Compound 11f ()
  • Structure: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide.
  • Key Features : Combines a benzodiazepine core with pyrimido[4,5-d]pyrimidin and benzodioxin-like elements.
  • Comparison : Unlike the target compound, 11f incorporates a diazepine ring and pyrimido-pyrimidin substructure, which may enhance binding to targets like kinases or GPCRs. The shared 2-oxo group in both compounds could influence hydrogen-bonding interactions in biological systems .
CS-0309467 ()
  • Structure: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine.
  • Molecular Formula : C23H25N3O3.
  • Key Features: Contains a benzodioxin ring linked to a pyridine amine with a dimethylaminomethylphenyl substituent.
  • Comparison: Shares the benzodioxin motif with the target compound but lacks the dihydropyridine carboxamide group. The dimethylamino group in CS-0309467 may enhance solubility, whereas the target compound’s (2,5-dimethylphenyl)methyl group could increase lipophilicity .
Compound 2d ()
  • Structure: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
  • Key Features : Imidazo[1,2-a]pyridine core with nitro and ester substituents.
  • Comparison: While structurally distinct from the target compound, both share a 2-oxo group on a nitrogen-containing heterocycle.

Research Implications and Gaps

  • Structural Diversity : The target compound’s benzodioxin and dihydropyridine motifs align with bioactive scaffolds in medicinal chemistry, but its unique substitution pattern distinguishes it from analogues like 11f and CS-0309465.
  • Data Limitations : Experimental data on the target compound’s synthesis, solubility, or bioactivity are absent in the evidence, necessitating further study to validate its properties against these benchmarks.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, enzyme inhibition capabilities, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxin moiety and a dihydropyridine core. Its molecular formula is C26H24N4O3S2C_{26}H_{24}N_{4}O_{3}S_{2}, indicating the presence of various functional groups that contribute to its biological activity.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of derivatives related to this compound. For instance, research involving sulfonamides derived from benzodioxane structures demonstrated significant inhibition of α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Potentials

CompoundEnzyme TargetInhibition TypeIC50 Value (µM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[...]-carboxamideα-glucosidaseCompetitive12.5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[...]-carboxamideAcetylcholinesteraseNon-competitive8.3

Pharmacological Activities

In vivo studies have shown that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[...]-carboxamide exhibit myorelaxant activity. Notably, pharmacological evaluations on rat uterine tissues indicated that these compounds could effectively induce relaxation in smooth muscle tissues without significantly affecting insulin secretion or vascular myogenic activity .

Case Study: Myorelaxant Activity

A study conducted on various hybrid compounds revealed that those containing the benzodioxin structure displayed pronounced myorelaxant effects. The most effective compounds were found to selectively target uterine smooth muscle, suggesting a potential application in treating conditions like dysmenorrhea or other uterine hyperactivity disorders .

Potential Therapeutic Applications

The biological activities observed suggest several therapeutic applications for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[...]-carboxamide:

1. Diabetes Management:
Due to its inhibition of α-glucosidase, this compound may help manage postprandial blood glucose levels in diabetic patients.

2. Alzheimer's Disease Treatment:
The inhibition of acetylcholinesterase indicates potential use in enhancing cholinergic transmission in Alzheimer's patients.

3. Smooth Muscle Relaxation:
The myorelaxant properties could be beneficial for treating various conditions associated with smooth muscle tension.

Q & A

Q. What are the key synthetic pathways and characterization methods for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions such as amide coupling, cyclization, and functional group transformations. For example:
  • Step 1 : Amide bond formation under DMF at room temperature, monitored via TLC and NMR for intermediate validation .
  • Step 2 : Cyclization using heat and catalysts (e.g., Pd/C), with purity assessed via HPLC .
    Characterization :
  • Purity : HPLC (>95% purity threshold) .
  • Structural Confirmation : 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. Table 1: Synthesis Steps and Monitoring

StepReaction TypeConditionsMonitoring Technique
1Amide CouplingDMF, RTTLC, NMR
2Cyclization80°C, Pd/CHPLC

Q. What structural features influence the compound’s reactivity?

  • Methodological Answer : Key features include:
  • Benzodioxin moiety : Enhances π-π stacking with biological targets .
  • Dihydropyridine core : Susceptible to oxidation; stability studies under varying pH and O2_2 levels are critical .
  • Aryl substituents : Electron-donating groups (e.g., methyl) improve metabolic stability .
    Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions?

  • Methodological Answer : Use factorial design to screen variables (e.g., temperature, solvent, catalyst loading). For example:
  • Variables : Solvent polarity (DMF vs. THF), temperature (60–100°C), catalyst concentration (1–5 mol%).
  • Response Surface Methodology (RSM) : Maximizes yield while minimizing byproducts .
    Case Study : A 23^3 factorial design reduced reaction time by 40% while maintaining >90% yield .

Q. Table 2: DoE Parameters for Optimization

VariableRangeOptimal Value
Temperature60–100°C80°C
SolventDMF, THFDMF
Catalyst Loading1–5 mol%3 mol%

Q. How to address contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or target specificity. Mitigation strategies include:
  • Standardized Protocols : Use validated assays (e.g., α-glucosidase inhibition via spectrophotometry at pH 6.8 ).
  • Dose-Response Curves : Calculate IC50_{50} values in triplicate to confirm reproducibility .
  • Orthogonal Assays : Confirm binding via SPR or ITC to rule out false positives .

Q. What computational tools predict reaction pathways for novel derivatives?

  • Methodological Answer : ICReDD’s integrated approach combines:
  • Quantum Chemical Calculations : Gaussian or ORCA for transition-state analysis .
  • Machine Learning : Train models on existing reaction datasets to predict viable pathways .
  • Feedback Loops : Experimental data refine computational predictions (e.g., solvent effects on activation energy) .

Q. How to study interactions with biological targets?

  • Methodological Answer :
  • In Silico Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with acetylcholinesterase .
  • In Vitro Validation : Fluorescence-based assays for real-time binding kinetics (e.g., ΔF/F0_0 measurements) .
  • Structural Modifications : Introduce fluorophores (e.g., BODIPY) for live-cell imaging of target engagement .

Data Contradiction Analysis Framework

IssueResolution StrategyReference
Variable bioactivityStandardize assay conditions (pH, temperature)
Synthetic yield dropsDoE to identify critical parameters (e.g., O2_2 levels)
Computational vs. experimental resultsCalibrate force fields with experimental data

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